molecular formula C9H14O2 B7771944 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane CAS No. 28193-08-0

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane

Cat. No.: B7771944
CAS No.: 28193-08-0
M. Wt: 154.21 g/mol
InChI Key: FCINGSWWEWVBLT-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane is an organic compound that features a dioxolane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane typically involves the reaction of cyclohex-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of cyclohex-3-en-1-ol.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, as it provides a more efficient and environmentally friendly approach compared to traditional liquid acid catalysts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified. Reagents such as halogens or nucleophiles like amines can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a solvent like dichloromethane.

Major Products:

    Oxidation: Cyclohex-3-en-1-one or cyclohex-3-en-1-carboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving acetal or ketal groups.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various addition and substitution reactions. In biological systems, it may interact with enzymes that catalyze the formation or cleavage of acetal or ketal groups, influencing metabolic pathways.

Comparison with Similar Compounds

    Cyclohex-3-en-1-ol: A precursor in the synthesis of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane.

    1,3-Dioxolane: A simpler analog that lacks the cyclohexene ring.

    Cyclohex-3-en-1-one: An oxidized form of the compound.

Uniqueness: this compound is unique due to the presence of both a dioxolane ring and a cyclohexene ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its stability and reactivity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCINGSWWEWVBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286901
Record name 2-(cyclohex-3-en-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28193-08-0
Record name NSC48200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-3-en-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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